molecular formula C25H33N6O9P B1672339 Tenofovir alafenamide monofumarate CAS No. 1422343-76-7

Tenofovir alafenamide monofumarate

Numéro de catalogue B1672339
Numéro CAS: 1422343-76-7
Poids moléculaire: 592.5 g/mol
Clé InChI: MEJAFWXKUKMUIR-BVSQZBJNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenofovir alafenamide is an antiviral medication used against hepatitis B and HIV . It is a prodrug of tenofovir and is a nucleotide reverse transcriptase inhibitor . It was developed by Gilead Sciences and is applied in the form of tenofovir alafenamide fumarate (TAF) . It is closely related to the commonly used reverse-transcriptase inhibitor tenofovir disoproxil fumarate (TDF), but TAF has greater antiviral activity and better distribution into lymphoid tissues than TDF .


Synthesis Analysis

The synthesis of TAF has been reported in several studies . A practical synthesis of TAF circumventing tenofovir (PMPA) has been accomplished on a 7 g scale . The synthesis involves a novel carbon–phosphorus bond construction methodology .


Molecular Structure Analysis

The single-crystal structure of TAF fumarate hemihydrate has been reported . It was found to be a mixture of co-crystal (75%) and salt (25%) . It features two pairs of TAF fumarates, wherein one of the four H atoms on the fumaric acid is transferred to the N atom of the adjacent adenine moiety while the other three carboxylates remain in their intrinsic acid form .


Chemical Reactions Analysis

The chiral analysis of key intermediates for the practical synthesis of TAF has been reported . The chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction to stereospecifically invert the configuration of chiral carbon in readily accessible ®-HPA (®-4) to deliver (S)-HPA ((S)-4), from which (S) –tenofovir ((S)-3) was in turn prepared and further transformed into (S)-2 .

Applications De Recherche Scientifique

1. Solid-State Properties and Polymorphs

Tenofovir alafenamide monofumarate (TAF) is a prodrug of tenofovir used in HIV/AIDS treatment. A study by Lengauer et al. (2020) investigated the solid-state properties of TAF. They discovered two novel polymorphs (II and III) of TAF, contributing to understanding its solid-state structure and improving its pharmaceutical applications (Lengauer et al., 2020).

2. Efficacy in Treating Chronic Hepatitis B

TAF has shown efficacy in treating chronic hepatitis B virus (HBV) infection. Studies by Chan et al. (2016) and Buti et al. (2016) demonstrated that TAF was non-inferior to tenofovir disoproxil fumarate (TDF) in patients with HBeAg-positive and HBeAg-negative chronic HBV infection, with an improved bone and renal safety profile (Chan et al., 2016); (Buti et al., 2016).

3. HIV-1 Treatment and Prophylaxis

TAF has been studied for itseffectiveness in HIV-1 treatment and prophylaxis. Studies by Sax et al. (2015) and Dejesus et al. (2017) showed that TAF, when coformulated with other antiretrovirals, was effective in treating HIV-1 infection and well-tolerated in patients. These studies highlight TAF's role in reducing HIV-1 RNA levels and maintaining viral suppression, with a favorable safety profile compared to TDF (Sax et al., 2015); (Dejesus et al., 2017).

4. Antiviral Activity and Resistance Profile

Callebaut et al. (2015) conducted an in vitro study showing that TAF exhibits potent antiviral activity against HIV-1 and HIV-2. The study also demonstrated TAF's specific activity for HIV, highlighting its potential as a robust antiretroviral drug with a high resistance barrier (Callebaut et al., 2015).

5. Transdermal Delivery System Development

Puri et al. (2019) developed a transdermal patch containing TAF, demonstrating its feasibility in delivering therapeutic doses of TAF through the skin. This development offers an alternative to oral regimens and may enhance medication adherence for HIV and HBV treatment (Puri et al., 2019).

Orientations Futures

TAF is rising as a mainstay antiretroviral agent for the treatment of HIV and chronic HBV infections . There is ongoing research into the use of TAF in the treatment of other viral infections . Further studies are needed to fully understand the potential of TAF in antiviral therapy.

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJAFWXKUKMUIR-BVSQZBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N6O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenofovir alafenamide monofumarate

CAS RN

379270-38-9, 1422343-76-7
Record name Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GS-7339 MONOFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH74NEA26W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide monofumarate
Reactant of Route 2
Tenofovir alafenamide monofumarate
Reactant of Route 3
Tenofovir alafenamide monofumarate
Reactant of Route 4
Tenofovir alafenamide monofumarate
Reactant of Route 5
Reactant of Route 5
Tenofovir alafenamide monofumarate
Reactant of Route 6
Tenofovir alafenamide monofumarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.